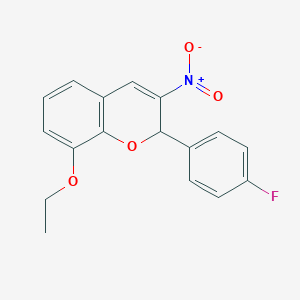

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

描述

8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethoxy group at the 8th position, a fluorophenyl group at the 2nd position, and a nitro group at the 3rd position of the chromene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.

Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Oxidation Reactions

S14161 undergoes oxidation at the nitroalkene moiety under varying conditions:

Example : Treatment with H₂O₂/NaOH generates flavonol derivatives via epoxidation and subsequent rearrangement .

Reduction Reactions

The nitro group and conjugated double bond are primary reduction sites:

Key Insight : NaBH₄ selectively reduces the double bond without affecting the nitro group, while stronger agents like LiAlH₄ reduce both functionalities .

Nucleophilic Additions

The electron-deficient nitroalkene participates in stereoselective 1,4-additions :

4.1. Enamine Additions

-

Tertiary enamines (e.g., acetoacetic ester derivatives) add to the β-position of the nitroalkene, forming cis-trans diastereomers with >80% diastereoselectivity .

-

Hydrolysis of adducts in HCl/MeOH yields diketones or chromeno[3,4-b]pyridines (for CF₃-substituted analogs) .

Example :

textS14161 + Enamine 65 → Adduct 66 (cis-trans) → Hydrolysis → Diketone 67[1]

4.2. Morpholine-Derived Enamines

-

Reaction with N-cyclohexenylmorpholine forms 1,2-oxazine N-oxides via [4+2]-cycloaddition .

-

Thermodynamic control at elevated temperatures favors trans-trans isomers .

Stability and Degradation

-

Epimerization : Acidic hydrolysis of adducts (e.g., in ethanol) induces epimerization at C-3 .

-

Thermal Isomerization : Heating kinetic adducts (e.g., trans-cis isomers) promotes retro-Michael reactions, yielding thermodynamic trans-trans products .

Comparative Reactivity Table

Mechanistic Insights

科学研究应用

Antitumor Activity

One of the most significant applications of S14161 is its role as an inhibitor of phosphoinositide 3-kinase (PI3K) . This pathway is crucial in various cancers, making S14161 a candidate for cancer therapy:

- Mechanism of Action : S14161 selectively inhibits the PI3Kδ isoform, which is implicated in tumor cell survival and proliferation. This inhibition leads to reduced cell viability in glioblastoma cells, showcasing its potential as an antitumor agent .

- Case Study : In a study published in Cancer Research, S14161 demonstrated significant efficacy against glioblastoma cells, leading to apoptosis and reduced tumor growth in preclinical models .

Platelet Activation Modulation

S14161 has also been studied for its effects on platelet activation:

- Research Findings : A study indicated that S14161 modulates thrombus formation and platelet activation through its action on the PI3K pathway. This application suggests potential uses in cardiovascular diseases where platelet aggregation plays a critical role .

Natural Product Synthesis

The compound's unique structure allows it to be utilized in the synthesis of other natural products:

- Synthetic Applications : Research has shown that derivatives of S14161 can be synthesized efficiently, which may lead to the discovery of novel compounds with enhanced biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Inhibits PI3Kδ; induces apoptosis in tumors | |

| Platelet Activation | Modulates thrombus formation | |

| Synthetic Applications | Used in natural product synthesis |

Table 2: Case Studies Overview

| Study Title | Findings | Year |

|---|---|---|

| Antitumor Effects of S14161 | Significant reduction in glioblastoma cells | 2014 |

| Modulation of Platelet Activation | Reduced thrombus formation | 2014 |

| Efficient Synthesis of Chromene Derivatives | Successful synthesis of analogs | 2014 |

作用机制

The mechanism of action of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to specific targets, while the ethoxy group modulates its pharmacokinetic properties.

相似化合物的比较

Similar Compounds

2-(4-Fluorophenyl)-3-nitro-2H-chromene: Lacks the ethoxy group at the 8th position.

8-Ethoxy-2-phenyl-3-nitro-2H-chromene: Lacks the fluorine atom in the phenyl group.

8-Ethoxy-2-(4-chlorophenyl)-3-nitro-2H-chromene: Contains a chlorine atom instead of a fluorine atom in the phenyl group.

Uniqueness

8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene is unique due to the presence of the ethoxy group at the 8th position, the fluorophenyl group at the 2nd position, and the nitro group at the 3rd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

生物活性

8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, also known as S14161, is a synthetic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the compound's biological activity, including its anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a fused benzopyran structure. Its synthesis has been optimized through various methods, including enantioselective synthesis techniques that yield both (R)- and (S)-isomers with high enantioselectivity .

Anticancer Activity

S14161 has shown significant promise as an anticancer agent. It acts as a PI3K inhibitor, which is crucial in cancer cell proliferation and survival. In studies involving glioblastoma cells, S14161 demonstrated potent anti-tumor effects by inducing apoptosis and inhibiting cell migration . The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Studies Involving S14161

Antimicrobial Activity

Research indicates that compounds within the chromene class exhibit notable antimicrobial properties. S14161 has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that modifications to the chromene scaffold can enhance antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Chromene Derivatives

| Compound | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| S14161 | Staphylococcus aureus | 75% |

| 8-Ethoxy-3-nitrochromene | Escherichia coli | 68% |

| Coumarin derivatives | Candida albicans | 70% |

Enzyme Inhibition

S14161 has also been identified as a potent inhibitor of the P2Y6 receptor, which is implicated in inflammatory processes and neurodegenerative diseases. The compound's ability to inhibit calcium mobilization in astrocytoma cells expressing the P2Y6 receptor suggests potential therapeutic applications in treating inflammation-related conditions .

Case Studies

- In Vitro Studies on Glioblastoma : A study demonstrated that S14161 significantly inhibited glioblastoma cell growth through PI3K pathway modulation. The compound was tested in various concentrations, showing a dose-dependent response in reducing cell viability.

- Antimicrobial Testing : In a series of experiments assessing the antimicrobial activity of chromene derivatives, S14161 exhibited strong activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

属性

IUPAC Name |

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZXDHIUPNWOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161)?

A1: S14161 functions as a pan-inhibitor of phosphoinositide 3-kinases (PI3Ks) [, ]. It effectively inhibits the enzymatic activity of all four isoforms of PI3K: α, β, δ, and γ [, ]. This inhibition disrupts the PI3K/AKT signaling pathway, impacting downstream processes such as cell cycle progression, apoptosis, and angiogenesis [, , ].

Q2: How does S14161's inhibition of PI3K lead to anti-cancer effects?

A2: By inhibiting PI3K, S14161 reduces the phosphorylation of AKT, a key protein kinase involved in cell survival and proliferation [, ]. This leads to several downstream effects:

- D-cyclin downregulation: S14161 decreases the expression of cyclins D1, D2, and D3, key regulators of the cell cycle [, ]. This leads to cell cycle arrest at the G0/G1 phase, preventing uncontrolled proliferation [, ].

- Apoptosis induction: S14161 promotes apoptosis, or programmed cell death, in myeloma and leukemia cells, both in vitro and in vivo [, ].

- Angiogenesis suppression: S14161 demonstrates anti-angiogenic activity, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis [].

Q3: What is the structural basis for S14161's PI3K inhibitory activity?

A3: S14161 contains a chromene motif, similar to the chromone motif found in the known PI3K inhibitor LY294002 []. Structure-activity relationship studies suggest that the chromene moiety, along with specific substituents, is crucial for its PI3K inhibitory activity and downstream effects on D-cyclin expression and cell viability [].

Q4: What preclinical data is available regarding S14161's efficacy in cancer models?

A4: Preclinical studies have demonstrated promising anti-tumor activity of S14161:

- In vitro: S14161 effectively inhibits the proliferation and induces apoptosis in various leukemia and myeloma cell lines [, , ]. It also exhibits anti-invasive effects in glioblastoma cell lines and suppresses tumor-induced angiogenesis [, ].

- In vivo: In mouse xenograft models of leukemia, S14161 significantly inhibited tumor growth without causing significant toxicity [, ].

Q5: Has S14161 shown any selectivity towards cancer cells over normal cells?

A5: Initial studies suggest that S14161 may preferentially target malignant cells. In vitro studies showed that S14161 induced apoptosis in myeloma and leukemia cell lines and primary patient samples at lower concentrations compared to normal hematopoietic cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。